Cas no 140147-77-9 (Epimedin A1)

Epimedin A1 is a bioactive flavonoid glycoside primarily derived from Epimedium species, known for its potential pharmacological properties. As a key constituent of traditional herbal extracts, it exhibits structural similarities to icariin but with distinct biochemical characteristics. Epimedin A1 has been studied for its role in modulating cellular signaling pathways, particularly those related to osteogenic and neuroprotective effects. Its high purity and standardized composition make it suitable for research applications in pharmacology and natural product chemistry. Analytical methods such as HPLC and LC-MS are typically employed to verify its identity and quantify its concentration in formulations. The compound's stability under controlled conditions ensures reliability in experimental settings.
Epimedin A1 structure
Epimedin A1 structure
Product name:Epimedin A1
CAS No:140147-77-9
MF:C39H50O20
MW:838.802314281464
CID:64627
PubChem ID:92043273

Epimedin A1 Chemical and Physical Properties

Names and Identifiers

    • Epimedin A1
    • Hexandraside F
    • 3-[(6-Deoxy-3-O-beta-D-glucopyranosyl-alpha-L-mannopyranosyl)oxy]-7-(beta-D-glucopyranosyloxy)-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one
    • 3-[(6-Deoxy-3-O-β-D-glucopyranosyl-α-L-mannopyranosyl)oxy]-7-(β-D-glucopyranosyloxy)-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one
    • 147E779
    • HY-N0258
    • 3-(((2S,3R,4R,5S,6S)-3,5-Dihydroxy-6-methyl-4-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2-yl)oxy)-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-en-1-yl)-7-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one
    • 3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
    • MS-31554
    • 140147-77-9
    • CS-0008283
    • Q-100151
    • AC-34094
    • AKOS037514634
    • DA-73151
    • 3-{[(2S,3R,4R,5S,6S)-3,5-DIHYDROXY-6-METHYL-4-{[(2S,3R,4S,5S,6R)-3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}OXAN-2-YL]OXY}-5-HYDROXY-2-(4-METHOXYPHENYL)-8-(3-METHYLBUT-2-EN-1-YL)-7-{[(2S,3R,4S,5S,6R)-3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}CHROMEN-4-ONE
    • MDL: MFCD13194803
    • Inchi: 1S/C39H50O20/c1-14(2)5-10-18-20(54-37-30(49)28(47)25(44)21(12-40)55-37)11-19(42)23-27(46)36(33(57-34(18)23)16-6-8-17(52-4)9-7-16)59-39-32(51)35(24(43)15(3)53-39)58-38-31(50)29(48)26(45)22(13-41)56-38/h5-9,11,15,21-22,24-26,28-32,35,37-45,47-51H,10,12-13H2,1-4H3/t15-,21+,22+,24-,25+,26+,28-,29-,30+,31+,32+,35+,37+,38-,39-/m0/s1
    • InChI Key: NLVBYGTTYRFJKH-YFNAFYFCSA-N
    • SMILES: O([C@@]1([H])[C@@]([H])([C@]([H])([C@@]([H])([C@@]([H])(C([H])([H])O[H])O1)O[H])O[H])O[H])[C@@]1([H])[C@]([H])([C@]([H])(OC2C(C3C(=C([H])C(=C(C([H])([H])/C(/[H])=C(\C([H])([H])[H])/C([H])([H])[H])C=3OC=2C2C([H])=C([H])C(=C([H])C=2[H])OC([H])([H])[H])O[C@@]2([H])[C@@]([H])([C@]([H])([C@@]([H])([C@@]([H])(C([H])([H])O[H])O2)O[H])O[H])O[H])O[H])=O)O[C@@]([H])(C([H])([H])[H])[C@]1([H])O[H])O[H]

Computed Properties

  • Exact Mass: 838.289544g/mol
  • Surface Charge: 0
  • XLogP3: 0.1
  • Hydrogen Bond Donor Count: 11
  • Hydrogen Bond Acceptor Count: 20
  • Rotatable Bond Count: 12
  • Monoisotopic Mass: 838.289544g/mol
  • Monoisotopic Mass: 838.289544g/mol
  • Topological Polar Surface Area: 313Ų
  • Heavy Atom Count: 59
  • Complexity: 1470
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 15
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • Molecular Weight: 838.8

Experimental Properties

  • Color/Form: White powder
  • Density: 1.61
  • Melting Point: No data available
  • Boiling Point: 1112.3 °C at 760 mmHg
  • Flash Point: 337.1 °C
  • Solubility: 生物体外In Vitro:DMSO溶解度150 mg/mL(178.83 mM;Need ultrasonic and warming)
  • PSA: 317.35000
  • LogP: -2.10790

Epimedin A1 Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
PHL83498-10MG
Epimedin A1
140147-77-9
10mg
¥5510.52 2023-09-09
DC Chemicals
DCC-068-20 mg
Epimedin A1
140147-77-9 >98%, Standard References Grade
20mg
$280.0 2022-02-28
eNovation Chemicals LLC
Y1314674-5mg
3-[(6-Deoxy-3-O-beta-D-glucopyranosyl-alpha-L-mannopyranosyl)oxy]-7-(beta-D-glucopyranosyloxy)-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one
140147-77-9 99%
5mg
$160 2024-06-06
TargetMol Chemicals
T5S2139-25 mg
Epimedin A1
140147-77-9 99.18%
25mg
¥ 2,378 2023-07-11
MedChemExpress
HY-N0258-5mg
Epimedin A1
140147-77-9 99.85%
5mg
¥990 2024-04-20
DC Chemicals
DCC-068-20mg
Epimedin A1
140147-77-9 >98%, Standard References Grade
20mg
$280.0 2023-09-15
MedChemExpress
HY-N0258-100mg
Epimedin A1
140147-77-9 99.85%
100mg
¥5377 2024-04-20
PhytoLab
83498-500mg
Epimedin A1
140147-77-9 ≥ 95.0 %
500mg
€8240 2023-10-25
1PlusChem
1P009E1Q-1mg
3-[(6-Deoxy-3-O-beta-D-glucopyranosyl-alpha-L-mannopyranosyl)oxy]-7-(beta-D-glucopyranosyloxy)-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one
140147-77-9 99%
1mg
$88.00 2025-02-24
1PlusChem
1P009E1Q-5mg
3-[(6-Deoxy-3-O-beta-D-glucopyranosyl-alpha-L-mannopyranosyl)oxy]-7-(beta-D-glucopyranosyloxy)-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one
140147-77-9 99%
5mg
$145.00 2025-02-24

Epimedin A1 Suppliers

Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
(CAS:140147-77-9)Epimedin A1
Order Number:TB01090
Stock Status:in Stock
Quantity:5mg,10mg ,20mg ,50mg ,100mg,or customized
Purity:>98%
Pricing Information Last Updated:Tuesday, 21 January 2025 17:56
Price ($):price inquiry

Additional information on Epimedin A1

Epimedin A1 (CAS No. 140147-77-9): An Overview of Its Structure, Biological Activity, and Potential Applications

Epimedin A1 (CAS No. 140147-77-9) is a bioactive compound derived from the traditional Chinese herb Epimedium, commonly known as horny goat weed. This compound has garnered significant attention in recent years due to its diverse biological activities and potential therapeutic applications. This overview aims to provide a comprehensive understanding of the structure, biological activity, and potential uses of Epimedin A1.

Chemical Structure and Properties

Epimedin A1 is a flavonoid glycoside characterized by its unique chemical structure. It consists of a flavonoid core with specific glycosyl substitutions, which contribute to its biological activity. The molecular formula of Epimedin A1 is C33H40O15, and its molecular weight is approximately 656.66 g/mol. The compound is highly soluble in methanol and ethanol but has limited solubility in water, which can affect its bioavailability and formulation in pharmaceutical applications.

Biological Activity and Mechanisms of Action

Epimedin A1 exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties. Recent studies have highlighted its potential in various therapeutic areas:

  • Antioxidant Activity: Epimedin A1 has been shown to scavenge free radicals and inhibit lipid peroxidation, thereby protecting cells from oxidative stress. This property makes it a promising candidate for the prevention and treatment of oxidative stress-related diseases such as cardiovascular disorders and neurodegenerative conditions.
  • Anti-Inflammatory Effects: Research indicates that Epimedin A1 can modulate the expression of pro-inflammatory cytokines and inhibit the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammation. These anti-inflammatory properties suggest potential applications in treating inflammatory diseases such as arthritis and inflammatory bowel disease.
  • Neuroprotective Properties: Studies have demonstrated that Epimedin A1 can protect neurons from damage caused by ischemia-reperfusion injury and neurotoxic agents. It has been shown to enhance neurogenesis and improve cognitive function in animal models, making it a potential therapeutic agent for neurological disorders such as Alzheimer's disease.

Clinical Applications and Research Developments

The potential clinical applications of Epimedin A1 are being actively explored through various preclinical and clinical studies. Some notable research developments include:

  • Cognitive Enhancement: Clinical trials have shown that supplementation with extracts containing Epimedin A1 can improve cognitive function in elderly individuals with mild cognitive impairment. These findings suggest that Epimedin A1
  • Inflammatory Disorders: Preclinical studies have demonstrated the efficacy of

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